molecular formula C7H17N3O2S B7525038 3-(Dimethylsulfamoylamino)piperidine

3-(Dimethylsulfamoylamino)piperidine

Cat. No.: B7525038
M. Wt: 207.30 g/mol
InChI Key: KQQDONLXYXRSQT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoylamino)piperidine undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to piperidinone.

    Reduction: Reduction of piperidinone back to piperidine.

    Substitution: Introduction of substituents on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .

Mechanism of Action

Properties

IUPAC Name

3-(dimethylsulfamoylamino)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S/c1-10(2)13(11,12)9-7-4-3-5-8-6-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQDONLXYXRSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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